4-Pentenal diethyl acetal
Description
Conceptual Framework of Acetal (B89532) Chemistry in Modern Organic Synthesis
Acetal chemistry is a cornerstone of modern organic synthesis, providing a crucial strategy for the management of carbonyl groups. Acetals are geminal-diether functional groups formed when an aldehyde or ketone reacts reversibly with two equivalents of an alcohol in the presence of an acid catalyst. masterorganicchemistry.comymerdigital.com The reaction proceeds through a hemiacetal intermediate. ymerdigital.com Unlike the often-unstable hemiacetals, acetals are stable compounds that are not in equilibrium with the corresponding carbonyl compound under neutral or basic conditions. masterorganicchemistry.com
This stability is the key to their primary role as protecting groups for aldehydes and ketones. masterorganicchemistry.comymerdigital.com Carbonyl groups are susceptible to attack by a wide range of reagents, including nucleophiles like Grignard reagents, hydrides, and organolithium compounds, as well as being sensitive to both reducing and oxidizing agents. schoolwires.net By converting a carbonyl to an acetal, its reactivity is temporarily masked, allowing for chemical transformations to be performed selectively on other functional groups within a complex molecule. schoolwires.net Once the desired transformations are complete, the original carbonyl group can be readily regenerated by hydrolysis of the acetal using aqueous acid. masterorganicchemistry.com
The formation of acetals is an equilibrium process. To achieve high yields, the equilibrium is typically shifted toward the product by removing the water that is formed during the reaction, often by azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.com While traditional methods often employ corrosive protic acids like hydrochloric acid or sulfuric acid, modern organic synthesis emphasizes the development of more efficient and environmentally benign protocols. acs.orgresearchgate.net This includes the use of low-loading catalysts, solid-acid catalysts, and innovative methods like photocatalysis to facilitate acetalization under milder conditions. ymerdigital.comresearchgate.net
Table 1: General Characteristics of Acetal Protecting Groups
| Feature | Description |
|---|---|
| Formation | Reaction of an aldehyde/ketone with two equivalents of an alcohol under acidic conditions. masterorganicchemistry.com |
| Stability | Stable to bases, Grignard reagents, organometallics, reducing agents, and oxidizing agents. schoolwires.net |
| Lability | Cleaved by treatment with aqueous acid (hydrolysis) to regenerate the carbonyl compound. masterorganicchemistry.com |
| Driving Force | The removal of water from the reaction mixture drives the equilibrium towards acetal formation. masterorganicchemistry.com |
Strategic Utility of 4-Pentenal (B109682) Diethyl Acetal as a Protected Aldehyde and Olefinic Precursor
4-Pentenal diethyl acetal, with the chemical structure CH₂=CHCH₂CH₂CH(OCH₂CH₃)₂, is a bifunctional molecule that serves as a valuable building block in organic synthesis. Its strategic utility stems from the presence of two distinct and orthogonally reactive functional groups: a terminal alkene (an olefin) and a diethyl acetal (a protected aldehyde). This unique combination allows for a wide range of selective chemical manipulations.
As a protected aldehyde, the diethyl acetal moiety effectively masks the inherent reactivity of the aldehyde group. This protection is crucial when performing reactions that would otherwise be compromised by the presence of a free aldehyde. For example, the terminal alkene can be modified using organometallic reagents or subjected to conditions that would normally cause an unprotected aldehyde to react. schoolwires.net
Concurrently, the compound functions as an olefinic precursor. The terminal double bond is available for a variety of synthetic transformations. It can participate in free-radical addition reactions, such as the addition of hydrogen bromide under UV irradiation. Furthermore, the proximity of the acetal and the alkene enables powerful intramolecular reactions. In a notable example of asymmetric synthesis, chiral ene acetals prepared from 4-pentenal undergo intramolecular haloetherification. jst.go.jp In this process, the double bond is activated by a halogen source, and an oxygen atom from the acetal acts as an internal nucleophile, leading to the formation of complex, stereodefined cyclic products. jst.go.jp
The synthetic value of this compound is further highlighted in multi-step syntheses. For instance, in the synthesis of trans-4-decenal, a related bromo-pentenal dimethyl acetal is used in a Kumada cross-coupling reaction with a Grignard reagent to extend the carbon chain. google.com The acetal protects the aldehyde during the carbon-carbon bond formation. Following the coupling reaction, the acetal is easily hydrolyzed under acidic conditions to unveil the aldehyde, which can then be used in subsequent synthetic steps. google.comcsic.es This ability to sequentially unmask reactivity makes this compound and its derivatives highly versatile intermediates in the synthesis of complex target molecules.
Table 2: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈O₂ |
| Molecular Weight | 158.24 g/mol |
| IUPAC Name | 5,5-diethoxypent-1-ene |
| Key Functional Groups | Terminal Alkene, Diethyl Acetal |
Structure
3D Structure
Properties
Molecular Formula |
C9H18O2 |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
5,5-diethoxypent-1-ene |
InChI |
InChI=1S/C9H18O2/c1-4-7-8-9(10-5-2)11-6-3/h4,9H,1,5-8H2,2-3H3 |
InChI Key |
FDNMVYJIEXSECU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCC=C)OCC |
Origin of Product |
United States |
Synthetic Methodologies for 4 Pentenal Diethyl Acetal and Its Derivatives
Direct Acetalization of 4-Pentenal (B109682)
The most straightforward approach to synthesizing 4-pentenal diethyl acetal (B89532) involves the direct reaction of 4-pentenal with ethanol (B145695). This transformation is a reversible reaction that requires careful control of conditions to favor the formation of the acetal product.
Acid-Catalyzed Condensation Protocols with Ethanol
The formation of 4-pentenal diethyl acetal from its corresponding aldehyde and ethanol is typically achieved through acid-catalyzed condensation. This reaction proceeds by protonation of the carbonyl oxygen of 4-pentenal by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, two molecules of ethanol add to the carbonyl carbon, with the concomitant elimination of a water molecule, to yield the diethyl acetal. libretexts.orglearncbse.in To drive the equilibrium towards the product, it is common to remove the water that is formed during the reaction, often by azeotropic distillation using a Dean-Stark apparatus or by the use of dehydrating agents. libretexts.org
Evaluation of Catalyst Systems for Acetal Formation
A variety of acid catalysts can be employed for the synthesis of acetals, including this compound. Traditional homogeneous catalysts include mineral acids such as hydrochloric acid and sulfuric acid, as well as organic acids like p-toluenesulfonic acid. google.commdpi.com The catalytic activity of these acids facilitates the protonation of the carbonyl group, a key step in the acetalization mechanism. libretexts.org
In addition to conventional homogeneous catalysts, research has explored the use of heterogeneous catalysts and more novel systems to improve reaction efficiency, ease of separation, and catalyst reusability. Lewis acids, such as zirconium tetrachloride (ZrCl₄), have been shown to be highly efficient and chemoselective catalysts for acetalization under mild conditions. organic-chemistry.org The use of perchloric acid adsorbed on silica (B1680970) gel represents an example of a reusable solid acid catalyst that can be effective, often under solvent-free conditions. organic-chemistry.org Furthermore, the development of photoacid catalysts, such as 6-bromo-2-naphthol, which generate an acidic species upon visible light irradiation, offers a milder and more controlled approach to acetalization. rsc.org
| Catalyst Type | Example(s) | Key Advantages |
| Homogeneous Brønsted Acids | HCl, H₂SO₄, p-toluenesulfonic acid | Readily available, well-established efficacy. google.commdpi.com |
| Homogeneous Lewis Acids | Zirconium tetrachloride (ZrCl₄) | High efficiency and chemoselectivity under mild conditions. organic-chemistry.org |
| Heterogeneous Catalysts | Perchloric acid on silica gel | Reusable, can allow for solvent-free conditions. organic-chemistry.org |
| Photoacid Catalysts | 6-bromo-2-naphthol | Mild reaction conditions, temporal and spatial control of acid generation. rsc.org |
Thermodynamic and Kinetic Considerations in Acetalization Equilibrium
The formation of acetals is a reversible process governed by thermodynamic and kinetic factors. acs.orgrsc.org The reaction is under thermodynamic control, meaning the final product distribution is determined by the relative stabilities of the reactants and products. youtube.com To favor the formation of the acetal, the equilibrium must be shifted towards the product side. This is typically achieved by using a large excess of the alcohol (ethanol in this case) or by removing the water byproduct from the reaction mixture. youtube.comsfu.ca
Synthesis of Substituted this compound Analogues
The synthesis of substituted analogues of this compound allows for the introduction of various functional groups and structural motifs, expanding the utility of this class of compounds.
Preparation of Phenyl-Substituted Pentenal Diethyl Acetals
The introduction of a phenyl group at different positions of the pentenal backbone can be achieved through various synthetic strategies. For instance, 3-phenyl-4-pentenal can be converted to its corresponding diethyl acetal by reaction with triethyl orthoformate. google.com Similarly, 4-phenyl-4-pentenal can be prepared and subsequently acetalized to yield 4-phenyl-4-pentenal diethyl acetal. google.com These phenyl-substituted acetals are of interest in the fragrance and flavor industries. google.comgoogle.com
| Compound | Starting Phenyl-Pentenal | Acetalization Reagent |
| 3-Phenyl-4-pentenal diethyl acetal | 3-Phenyl-4-pentenal | Triethyl orthoformate google.com |
| 4-Phenyl-4-pentenal diethyl acetal | 4-Phenyl-4-pentenal | Not specified, general acetalization methods applicable. google.com |
Incorporation of Functional Groups via Organometallic Reactions on Halogenated Acetal Intermediates
Organometallic reagents, such as Grignard reagents (organomagnesium halides) and organolithium compounds, are powerful nucleophiles that can be used to form new carbon-carbon bonds. msu.edulibretexts.org A versatile strategy for introducing functional groups onto the this compound scaffold involves the use of halogenated acetal intermediates. For example, a bromo- or chloroacetal can serve as an electrophile in coupling reactions with organometallic reagents. orgsyn.orgorgsyn.org This allows for the attachment of a wide variety of alkyl, aryl, or vinyl groups. The reaction of an organometallic reagent with a halogenated acetal proceeds via nucleophilic substitution, where the carbanionic portion of the organometallic compound displaces the halide, forming a new C-C bond. libretexts.org This approach provides a modular and efficient route to a diverse range of substituted this compound analogues.
Stereoselective Methods for Acetal Formation
The synthesis of chiral acetals, including derivatives of this compound, represents a significant area of research in asymmetric synthesis. Stereoselective methods for acetal formation are crucial for controlling the three-dimensional arrangement of atoms, which is paramount in the synthesis of complex molecules such as natural products and pharmaceuticals. These methods can be broadly categorized into two main approaches: the use of chiral auxiliaries and the application of chiral catalysts.
Chiral Auxiliary-Mediated Acetalization
One of the foundational strategies for achieving stereoselectivity in acetal formation is the use of a chiral auxiliary. wikipedia.orgwikipedia.org In this approach, a prochiral aldehyde, such as 4-pentenal, is reacted with a stoichiometric amount of a chiral, non-racemic diol. This reaction leads to the formation of a pair of diastereomeric cyclic acetals. Due to their different physical and chemical properties, these diastereomers can often be separated by standard laboratory techniques like chromatography or crystallization. Subsequent removal of the chiral auxiliary from the separated diastereomers yields the enantiomerically enriched target compounds.
The effectiveness of this method relies on the ability of the chiral auxiliary to induce a high degree of diastereoselectivity during the acetal formation and the ease of its subsequent removal without causing racemization. wikipedia.org A variety of chiral diols with C2 symmetry have been successfully employed as chiral auxiliaries. iupac.org For instance, acetals derived from aldehydes and (2R,3R)-2,3-butanediol can be cleaved with high diastereoselectivity. nii.ac.jp
The general scheme for this process can be illustrated as follows:
Step 1: Acetal Formation: A prochiral aldehyde reacts with a chiral diol to form diastereomeric acetals.
Step 2: Separation: The diastereomers are separated.
Step 3: Cleavage: The chiral auxiliary is removed from each separated diastereomer to yield the enantiopure products.
Catalytic Asymmetric Acetalization
The development of catalytic asymmetric methods for acetal formation is a more recent and highly desirable advancement, as it circumvents the need for stoichiometric amounts of a chiral auxiliary. These methods typically employ a chiral catalyst, such as a chiral Brønsted acid or a chiral Lewis acid, to control the stereochemical outcome of the reaction between an achiral aldehyde and an achiral alcohol.
Chiral phosphoric acids (CPAs), derived from 1,1'-bi-2-naphthol (B31242) (BINOL), have emerged as powerful catalysts for enantioselective acetalization and transacetalization reactions. nih.govnih.gov For example, the chiral phosphoric acid TRIP has been shown to be a highly efficient and enantioselective catalyst for the activation of O,O-acetals, enabling the asymmetric synthesis of acetals where the acetal carbon is the sole stereogenic center. nih.gov These catalysts function by creating a chiral environment around the reacting molecules, thereby favoring the formation of one enantiomer over the other.
The research in this area has demonstrated that the choice of catalyst and reaction conditions can significantly influence both the yield and the enantiomeric excess (e.e.) of the desired acetal.
Below is a data table summarizing selected research findings on stereoselective acetal formation:
| Catalyst/Auxiliary | Substrate | Reagent | Diastereomeric/Enantiomeric Excess | Yield (%) | Reference |
| (2R,3R)-2,3-Butanediol | Benzaldehyde | Organocopper Reagent | 67% d.e. | - | iupac.org |
| Chiral Imidodiphosphoric Acid | Various Diols | Aldehydes/Ketones | Up to >300 selectivity factor | High | acs.org |
| Chiral Phosphoric Acid (TRIP) | O,O-Acetals | Alcohols | High e.e. | - | nih.gov |
| (R)-Ad-TRIP-PS (Polymeric CPA) | Monosaccharide-based diols | Acetals | >25:1 rr | High | nih.gov |
While specific examples detailing the stereoselective synthesis of this compound are not extensively documented in the provided search results, the principles outlined above are directly applicable. For instance, 4-pentenal could be reacted with a chiral diol, such as (2R,4R)-pentanediol, to form diastereomeric cyclic acetals, which could then be separated. Alternatively, a chiral Brønsted acid catalyst could be employed in the reaction of 4-pentenal with ethanol to directly favor the formation of one enantiomer of this compound over the other. The development of such catalytic enantioselective methods remains a significant goal in synthetic organic chemistry.
Chemical Reactivity and Mechanistic Investigations of 4 Pentenal Diethyl Acetal
Hydrolysis and Aldehyde Regeneration
The diethyl acetal (B89532) functional group in 4-pentenal (B109682) diethyl acetal serves as a protecting group for the aldehyde. chemistrysteps.com This protection is robust under basic conditions but can be reversed through hydrolysis in an acidic medium to regenerate the parent aldehyde, 4-pentenal. chemistrysteps.comorganicchemistrytutor.com The formation of acetals is a reversible equilibrium process; by adding an excess of water in the presence of an acid catalyst, the equilibrium can be driven backward to favor the starting carbonyl and alcohol. organicchemistrytutor.comyoutube.com
The hydrolysis of 4-pentenal diethyl acetal is sensitive to acidic conditions and requires an acid catalyst to proceed. organicchemistrytutor.comyoutube.com Neutral or basic conditions will not facilitate this reaction. organicchemistrytutor.com Typically, strong acids such as sulfuric acid or tosylic acid are employed as catalysts. organicchemistrytutor.comyoutube.com The reaction is driven to completion by using a large excess of water, in accordance with Le Chatelier's principle, which shifts the equilibrium toward the formation of the aldehyde and ethanol (B145695). chemistrysteps.comorganicchemistrytutor.com This acid-catalyzed deprotection allows for the selective unmasking of the aldehyde functionality after other chemical transformations have been performed on the molecule.
| Parameter | Condition | Purpose |
| Catalyst | Acid (e.g., H₂SO₄, TsOH) | To protonate the acetal oxygen, initiating the reaction. |
| Reagent | Excess Water (H₂O) | To act as a nucleophile and drive the equilibrium towards hydrolysis. |
| pH | Acidic | Essential for the reaction mechanism to proceed. |
This interactive table summarizes the typical conditions required for the acid-catalyzed hydrolysis of acetals.
The acid-catalyzed hydrolysis of an acetal to an aldehyde is the reverse of its formation, involving a sequence of proton transfer, leaving group dissociation, and nucleophilic attack steps. organicchemistrytutor.comyoutube.com
The mechanism proceeds as follows:
Protonation: The reaction begins with the protonation of one of the ether oxygen atoms of the acetal by the acid catalyst. chemistrysteps.comorganicchemistrytutor.compearson.com This step converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.com
Leaving Group Dissociation: The C-O bond of the protonated alkoxy group cleaves, and the alcohol molecule departs. pearson.com This results in the formation of a resonance-stabilized carbocation, also known as an oxonium ion, where the positive charge is shared between the carbon and the remaining oxygen atom. chemistrysteps.comlibretexts.org
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the highly electrophilic oxonium ion. chemistrysteps.compearson.com
Deprotonation: A proton is transferred from the newly added water moiety to a base (another water molecule), yielding a hemiacetal intermediate. chemistrysteps.comyoutube.compearson.com
Second Protonation and Dissociation: The process repeats with the second alkoxy group. The hydroxyl group of the hemiacetal is protonated, turning it into a good leaving group (water). chemistrysteps.com This group then dissociates, forming a protonated aldehyde. chemistrysteps.com
Final Deprotonation: In the final step, a water molecule removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final aldehyde product, 4-pentenal. chemistrysteps.com
Kinetic studies on acetal hydrolysis have identified different mechanistic pathways, such as the A-1 and A-2 mechanisms, which differ in their rate-determining steps. osti.govacs.org The A-2 mechanism, for instance, involves a rate-limiting nucleophilic attack by the solvent on the protonated acetal. osti.gov
Transformations at the Olefinic Moiety with Acetal Protection
The primary utility of the diethyl acetal group in this compound is to protect the reactive aldehyde functionality, thereby allowing for selective chemical modifications at the terminal alkene (olefinic moiety). The acetal is stable under conditions that would typically affect the aldehyde, such as certain radical reactions or organometallic catalysis.
With the aldehyde group protected as an acetal, the double bond of this compound is available for radical addition reactions. For example, radical-initiated bromination can be performed on the olefinic moiety without affecting the acetal. This allows for the introduction of a bromine atom at the terminal positions of the carbon chain, a transformation that would be complicated by the presence of a free aldehyde group.
The alkene portion of this compound can participate in various transition metal-catalyzed reactions. The acetal group is generally inert to many common transition metal catalysts, enabling selective functionalization of the C=C double bond.
4-Pentenal, which is readily generated from the hydrolysis of this compound, is a key precursor for intramolecular hydroacylation reactions. wikipedia.org This type of reaction involves the insertion of the alkene into the aldehyde's C-H bond, catalyzed by a transition metal complex, to form a cyclic ketone. wikipedia.org
The first catalytic application of this transformation involved the cyclization of 4-pentenal to cyclopentanone (B42830) using Wilkinson's catalyst (a rhodium-phosphine complex). wikipedia.org Density functional theory (DFT) studies on cobalt(0)-catalyzed intramolecular hydroacylation of 4-pentenal have shown that the formation of cyclopentanone is the most favorable reaction pathway. nih.gov The rate-determining step in this process was identified as the oxidative addition of the aldehyde's C-H bond to the metal center. nih.gov
The general mechanism for transition metal-catalyzed hydroacylation involves:
Oxidative addition of the aldehydic C-H bond to the metal center, forming an acyl metal hydride complex. wikipedia.org
Coordination of the alkene to the metal center.
Migratory insertion of the alkene into the metal-acyl or metal-hydride bond. wikipedia.org
Reductive elimination to release the final cyclic ketone product (cyclopentanone) and regenerate the catalyst. wikipedia.org
| Catalyst Type | Product | Mechanistic Feature | Reference |
| Rhodium(I) (Wilkinson's Catalyst) | Cyclopentanone | First catalytic example of 4-pentenal cyclization. | wikipedia.org |
| Cobalt(0) | Cyclopentanone | Oxidative addition is the rate-determining step. | nih.gov |
This interactive table presents findings from studies on the intramolecular hydroacylation of 4-pentenal.
Transition Metal-Catalyzed Functionalizations
Palladium-Mediated Oxidation of Olefins (general acetal directing group principles)
Palladium(II)-catalyzed oxidation of olefins, commonly known as the Wacker-type oxidation, is a cornerstone of modern organic synthesis for converting alkenes into carbonyl compounds. researchgate.net The regioselectivity of these reactions, particularly for internal or complex olefins, can often be controlled by the presence of directing groups. While a wide array of functional groups are tolerated in these transformations, including acetals, the role of the acetal group as a directing element is primarily understood through electronic effects rather than strong chelation control. scispace.com
In the context of a molecule like this compound, the acetal moiety is generally considered an electronically neutral and sterically bulky protecting group. Its influence on palladium-mediated oxidation of the terminal double bond is subtle. Research on substrates with directing functional groups suggests that the regioselectivity is influenced by the electronic nature of nearby substituents. scispace.com For instance, the presence of an electron-withdrawing group can direct the nucleophilic attack to a specific carbon of the olefin. However, the diethyl acetal group in this compound does not exert a strong electronic pull.
Therefore, in a typical Wacker-type oxidation, the acetal group in this compound would be expected to act primarily as a spectator, allowing the reaction to proceed based on the inherent reactivity of the terminal alkene. The oxidation would likely follow the standard Markovnikov selectivity to yield a methyl ketone after hydrolysis of the acetal. The general mechanism involves the activation of the alkene by coordination to a Pd(II) center, followed by nucleophilic attack of water, and subsequent steps to regenerate the palladium catalyst. nih.govresearchgate.net The acetal's main role is to protect the aldehyde functionality from participating in or being degraded by the oxidative conditions.
| Catalyst System | Oxidant | Typical Product Type | Role of Acetal Group |
| PdCl2/CuCl2 | O2 | Methyl Ketone | Protecting Group |
| Pd(OAc)2 | O2 | Allylic Acetate/Ether | Spectator, minor electronic influence |
Cyclization Reactions (e.g., intramolecular alkylation for cyclopropane (B1198618) formation)
The alkenyl chain of this compound is a suitable precursor for intramolecular cyclization reactions to form cyclopropane rings. These transformations typically involve the generation of a reactive intermediate that can add across the double bond. While direct intramolecular alkylation of the unactivated acetal is uncommon, related strategies involving carbene or carbenoid intermediates are well-established for the cyclopropanation of olefins.
One conceptual approach involves the conversion of a functionality related to the acetal into a precursor for a donor/acceptor carbene mimetic. For instance, an α-iodo aldehyde, which could be derived from the hydrolysis of a related α-iodo acetal, can undergo a formal [2+1] annulation with a tethered double bond in the presence of a chiral amine catalyst. nih.gov This methodology allows for the enantioselective synthesis of bicyclic cyclopropane aldehydes. nih.gov
Another relevant strategy is the copper(II)-mediated intramolecular oxidative cyclopropanation of related systems like ketene (B1206846) N,X-acetals. acs.org In these reactions, a single-electron transfer (SET) oxidation process initiates a cyclization cascade, leading to the formation of a cyclopropane ring fused to a heterocyclic system. acs.org Although this example involves a different class of acetal, the underlying principle of intramolecular addition to the alkene is applicable. For this compound, a similar transformation would require prior functionalization to generate a suitable reactive site for initiating the cyclization.
Enzyme-catalyzed intramolecular cyclopropanations have also been developed using engineered myoglobin (B1173299) biocatalysts. rochester.edu These enzymes can cyclize allyl diazoacetate substrates, which feature a similar alkenyl chain, to produce cyclopropane-fused γ-lactones with high enantioselectivity. rochester.edu
| Method | Reagent/Catalyst | Intermediate | Application to this compound System |
| Carbene Mimetic | Chiral Amine | α-Iodo Iminium Ion | Requires conversion to an α-halo derivative |
| Oxidative Cyclization | CuBr2 | Radical Cation | Requires conversion to a more reactive acetal (e.g., ketene acetal) |
| Biocatalytic | Engineered Myoglobin | Metallocarbene | Requires conversion to a diazoacetate derivative |
Intramolecular Haloetherification of Ene Acetal Systems for Chiral Center Introduction
The structure of this compound, an ene acetal, is well-suited for intramolecular haloetherification reactions. This process is a powerful method for constructing cyclic ethers and simultaneously introducing new chiral centers. The reaction is initiated by an electrophilic halogen source, such as N-bromosuccinimide (NBS) or iodine, which reacts with the electron-rich double bond.
The mechanism proceeds through the formation of a cyclic halonium ion intermediate. The acetal oxygen atom then acts as an internal nucleophile, attacking the intermediate in an endo or exo fashion to form a new carbon-oxygen bond and a cyclic oxonium ion. Subsequent reaction with an alcohol or another nucleophile resolves this intermediate to yield a stable cyclic mixed acetal. This cascade of events can create two new asymmetric centers in a stereoselective manner.
When a chiral diol is used to form the initial acetal, this reaction can be used for asymmetric synthesis. The chirality of the acetal directs the facial selectivity of the initial halogen attack and controls the stereochemistry of the subsequent cyclization, leading to a high degree of diastereoselectivity in the product. This strategy has been successfully employed in the desymmetrization of meso-1,2-diols, affording optically active products in high enantiomeric excess.
| Halogen Source | Nucleophile | Product Type | Key Feature |
| N-Bromosuccinimide (NBS) | Alcohol (e.g., MeOH) | Bromo-substituted cyclic mixed acetal | Stereoselective introduction of two new chiral centers |
| Iodine | Alcohol | Iodo-substituted cyclic mixed acetal | Formation of functionalized tetrahydrofuran (B95107) or tetrahydropyran (B127337) rings |
Acetal-Directed Transformations
Reactions Involving C-C Bond Formation at the Acetal Carbon (e.g., with diketene (B1670635) for β-ketoester synthesis)
The acetal carbon in this compound, while generally stable, can be activated to participate in carbon-carbon bond-forming reactions under specific conditions, typically involving Lewis acids. A notable example is the reaction with diketene to synthesize β-ketoesters.
In this transformation, a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), activates the acetal. The Lewis acid coordinates to one of the oxygen atoms of the acetal, facilitating the departure of an ethoxy group and generating a reactive oxocarbenium ion intermediate. This electrophilic species is then attacked by the nucleophilic diketene. Subsequent rearrangement and reaction with the liberated ethanol lead to the formation of an ethyl β-ketoester. This method provides a direct route to β-ketoesters from acetals, bypassing the need for harsher conditions often associated with Claisen condensations. researchgate.net
The reaction is highly chemoselective, as the Lewis acid preferentially activates the acetal in the presence of other functional groups like the olefin in the this compound backbone. researchgate.net
| Electrophile | Lewis Acid Catalyst | Intermediate | Product |
| Diketene | Boron trifluoride etherate (BF₃·OEt₂) | Oxocarbenium ion | Ethyl 3-oxo-6-octenoate |
Transacetalation Reactions for Mixed Acetal and Glycoside Synthesis
Transacetalization is a versatile reaction for modifying the structure of acetals like this compound. This equilibrium process involves the acid-catalyzed exchange of the alcohol components of an acetal. By reacting this compound with a different alcohol or diol in the presence of an acid catalyst, one or both of the ethoxy groups can be replaced, leading to the formation of new symmetric, unsymmetric (mixed), or cyclic acetals.
This reaction is particularly valuable in carbohydrate chemistry for the synthesis of glycosides. For example, reacting this compound with a protected monosaccharide that has a free hydroxyl group, under acidic conditions, can lead to the formation of a new glycosidic bond. The equilibrium can be driven towards the desired product by using an excess of the sugar or by removing ethanol from the reaction mixture. A variety of catalysts can be employed for this transformation, including zirconium tetrachloride (ZrCl₄), which is known to be highly efficient and chemoselective for acetalization and transacetalization reactions. organic-chemistry.org This allows for the synthesis of complex molecules where the 4-pentenyl group can be further functionalized after the transacetalization step.
| Reactant | Catalyst | Product Type | Significance |
| Diol (e.g., ethylene (B1197577) glycol) | Acid (e.g., PTSA) | Cyclic Acetal | Protection of diols, formation of new heterocyclic systems |
| Monosaccharide (with free -OH) | Lewis Acid (e.g., ZrCl₄) | Glycoside (Mixed Acetal) | Synthesis of complex carbohydrates and glycoconjugates |
| Alcohol (e.g., Methanol) | Acid | Mixed Acetal (e.g., ethyl methyl acetal) | Modification of acetal properties |
Applications of 4 Pentenal Diethyl Acetal in Complex Molecule Synthesis
Role as a Versatile Protecting Group for Aldehyde Functionalities
In multi-step organic synthesis, it is often necessary to temporarily "mask" a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. bham.ac.uk The acetal (B89532) group is a common and effective protecting group for aldehydes and ketones. pressbooks.pub 4-Pentenal (B109682) diethyl acetal provides the aldehyde functionality of 4-pentenal in a protected form. Acetals are stable in neutral to strongly basic environments, making them resistant to many common reagents such as organometallics (like Grignard reagents) and hydride reducing agents (like lithium aluminum hydride). total-synthesis.comyoutube.comlibretexts.org This stability is crucial for achieving chemoselectivity in complex synthetic sequences. wikipedia.org The protection can be reversed, and the original aldehyde can be regenerated by treatment with aqueous acid. masterorganicchemistry.comyoutube.com
A key concept in advanced synthesis is the use of "orthogonal" protecting groups. This strategy involves using multiple protecting groups in one molecule that can be removed under different conditions without affecting each other. bham.ac.uk The diethyl acetal group is a prime example of a protecting group that fits well into an orthogonal scheme. It is stable to basic, nucleophilic, and many oxidative and reductive conditions, but it is readily cleaved by acid. This allows chemists to deprotect other functional groups selectively while leaving the acetal intact. For instance, a silyl ether protecting group can be removed with fluoride ions, or an ester can be saponified with a base, all while the 4-pentenal diethyl acetal group remains unaffected. This orthogonal relationship is fundamental to the efficient synthesis of complex molecules that possess a variety of functional groups. bham.ac.uk
| Protecting Group | Protected Functionality | Common Cleavage Conditions | Stability to Acetal Cleavage (H₃O⁺) |
|---|---|---|---|
| Diethyl Acetal | Aldehyde | Aqueous Acid (e.g., H₃O⁺) | N/A (Cleaved) |
| tert-Butyldimethylsilyl (TBDMS) Ether | Alcohol | Fluoride Ion (e.g., TBAF) | Stable |
| Benzyl (Bn) Ether | Alcohol | Hydrogenolysis (H₂, Pd/C) | Stable |
| Methyl Ester | Carboxylic Acid | Base (e.g., NaOH, LiOH) | Stable |
| Carbobenzyloxy (Cbz) | Amine | Hydrogenolysis (H₂, Pd/C) | Stable |
Protecting groups are not merely inert shields; their structural and electronic properties can influence the outcome of reactions at distant sites within the molecule. wikipedia.orgresearchgate.net The steric bulk of the this compound group can direct the approach of reagents to other parts of the molecule, influencing the stereoselectivity of a reaction. For example, in an intramolecular cycloaddition, the acetal can favor a specific conformation of the transition state, leading to the preferential formation of one diastereomer over another. nih.gov This influence is a subtle but powerful tool for controlling molecular geometry during synthesis. The presence of the ether-like acetal can also alter the solubility and conformational preferences of the entire molecule, which can in turn affect reaction rates and equilibria.
Asymmetric Synthesis and Chiral Control
The quest for enantiomerically pure compounds is a central theme in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules. This compound serves as a prochiral substrate that can be transformed into chiral molecules through various asymmetric strategies. The acetal functionality, in particular, provides a handle for the introduction of chirality and for directing the stereochemical outcome of subsequent reactions.
One of the powerful strategies in asymmetric synthesis is the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a substrate to control the stereochemistry of a reaction. In the context of this compound, the diethyl acetal can be replaced by a chiral diol to form a chiral acetal. This chiral acetal then acts as an auxiliary, inducing diastereoselectivity in reactions at or near the acetal center.
The formation of a chiral cyclic acetal from 4-pentenal and a C₂-symmetric diol, for instance, creates a diastereotopic environment around the double bond. This allows for diastereoselective reactions such as epoxidation, dihydroxylation, or hydroboration of the terminal alkene. The steric and electronic properties of the chiral auxiliary guide the approach of the reagent to one of the two faces of the double bond, leading to the preferential formation of one diastereomer.
A representative example of this approach is the diastereoselective epoxidation of a chiral acetal derived from 4-pentenal and (2R,3R)-butanediol. The chiral diol creates a sterically hindered environment that directs the epoxidizing agent to the less hindered face of the alkene.
| Reagent | Chiral Auxiliary | Diastereomeric Ratio (d.r.) |
| m-CPBA | (2R,3R)-Butanediol | >95:5 |
| Ti(OiPr)₄/DET | (2R,3R)-Butanediol | >98:2 |
This table presents hypothetical data for illustrative purposes.
Upon completion of the reaction, the chiral auxiliary can be removed by hydrolysis of the acetal to reveal the chiral aldehyde, which can then be used in subsequent synthetic steps. The high degree of diastereoselective induction achieved with chiral acetal auxiliaries makes this a valuable method for the synthesis of enantiomerically enriched building blocks. iupac.org
The diastereoselective reactions controlled by chiral acetal auxiliaries provide a direct route to enantiomerically pure compounds. Following the diastereoselective transformation, the resulting mixture of diastereomers can often be separated by chromatography. Subsequent removal of the chiral auxiliary from the desired diastereomer yields the enantiomerically pure product.
For example, the diastereoselective hydroboration-oxidation of a 4-pentenal-derived chiral acetal can lead to a chiral alcohol. After separation of the diastereomers and cleavage of the acetal, an enantiomerically pure 1,5-diol can be obtained. Such diols are versatile intermediates in the synthesis of natural products and other complex molecules.
The efficiency of this strategy is demonstrated in the synthesis of key intermediates for various biologically active compounds. The ability to generate enantiomerically pure materials from an achiral starting material like this compound highlights the power of auxiliary-controlled asymmetric synthesis. iupac.org
A significant challenge in organic synthesis is the control of stereochemistry at a position remote from an existing chiral center. The structure of this compound, with its terminal double bond, is well-suited for strategies that aim to establish remote stereocenters. The use of chiral acetal templates allows for the stereocontrolled cyclization of polyolefinic aldehydes, which can set stereochemistry at a distance. acs.org
One such strategy involves the intramolecular reaction of the terminal alkene with the acetal carbon, mediated by a Lewis acid. If a chiral acetal is employed, the stereochemistry of the newly formed ring and its substituents can be controlled. For instance, the Lewis acid-catalyzed cyclization of a chiral acetal of a derivative of 4-pentenal can lead to the formation of a substituted tetrahydropyran (B127337) with multiple stereocenters. The stereochemical outcome of the cyclization is directed by the chiral auxiliary, which dictates the conformation of the transition state.
Furthermore, neighboring-group participation of a substituent on the chiral auxiliary can be exploited to achieve high levels of stereocontrol in substitution reactions of acyclic acetals, a principle that can be extended to the creation of remote stereocenters. nih.govnih.gov
| Chiral Auxiliary | Lewis Acid | Product Diastereoselectivity |
| (2R,4R)-Pentanediol | TiCl₄ | 90:10 |
| (1R,2R)-Diphenylethane-1,2-diol | SnCl₄ | 95:5 |
This table presents hypothetical data for illustrative purposes.
These methods demonstrate the utility of chiral acetals derived from 4-pentenal in establishing stereochemistry at positions that are several bonds away from the initial site of chirality, providing access to complex and stereochemically rich molecular frameworks.
Advanced Characterization and Analytical Methodologies for Acetal Derivatives
Spectroscopic Analysis for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methodologies are indispensable for the unambiguous determination of the molecular structure of 4-Pentenal (B109682) diethyl acetal (B89532). Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for mapping the chemical environment of each atom within the 4-Pentenal diethyl acetal molecule.
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals corresponding to the different types of protons present. The vinyl protons at the C4-C5 double bond would appear in the downfield region, typically between 5.0 and 6.0 ppm. The methine proton of the acetal group (CH(OEt)₂) would likely resonate around 4.5 ppm. The methylene protons adjacent to the double bond and the acetal group would have distinct chemical shifts, and the ethyl groups of the acetal moiety would exhibit a characteristic quartet and triplet pattern.
¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon skeleton. The olefinic carbons would be observed in the range of 115-140 ppm. The acetal carbon would appear at approximately 100-110 ppm. The remaining aliphatic carbons would have signals in the upfield region of the spectrum.
A summary of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below.
| Assignment | ¹H NMR Predicted Chemical Shift (ppm) | ¹³C NMR Predicted Chemical Shift (ppm) |
| CH=CH₂ | 5.75-5.90 (m) | ~138 |
| CH=CH ₂ | 4.90-5.10 (m) | ~115 |
| CH (OEt)₂ | ~4.5 (t) | ~103 |
| CH ₂-CH=CH₂ | ~2.1-2.3 (q) | ~35 |
| CH ₂-CH(OEt)₂ | ~1.6-1.8 (p) | ~30 |
| O-CH ₂-CH₃ | ~3.4-3.6 (q) | ~60 |
| O-CH₂-CH ₃ | ~1.2 (t) | ~15 |
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in this compound. Key absorption bands would be expected for the carbon-carbon double bond (C=C) and the carbon-oxygen (C-O) bonds of the acetal.
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| C=C Stretch (alkene) | ~1640 |
| C-H Stretch (alkene) | ~3080 |
| C-O Stretch (acetal) | 1050-1150 (strong, multiple bands) |
| C-H Stretch (alkane) | 2850-3000 |
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification. Under electron ionization (EI), this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation pathways for acetals involve the loss of an alkoxy group or cleavage of the C-C bond adjacent to the acetal function.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., GC, HPLC)
Chromatographic methods are essential for determining the purity of this compound and for its isolation from reaction mixtures.
Gas Chromatography (GC): Gas chromatography is a primary technique for assessing the purity of volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide quantitative purity data and confirm the identity of the main component and any impurities. The choice of the GC column is critical, with non-polar or medium-polarity columns being suitable for this type of analysis.
High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography can also be employed for the purity assessment of acetals. A significant challenge in the HPLC analysis of acetals is their potential for hydrolysis on the acidic silica-based stationary phases of reversed-phase columns. This can be mitigated by using a mobile phase containing a basic modifier, such as a small amount of ammonia or triethylamine, to neutralize the acidic sites on the column packing. UV detection is possible due to the presence of the carbon-carbon double bond, although the chromophore is not particularly strong.
Vapor-Liquid Equilibrium Studies for Process Development (general acetal relevance)
Vapor-liquid equilibrium (VLE) data is fundamental for the design and optimization of distillation processes, which are commonly used for the purification of acetals. Understanding the VLE behavior of mixtures containing acetals is crucial for determining the feasibility of separation and for designing efficient distillation columns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
